1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)hydrazine
Description
1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)hydrazine is a substituted phenylhydrazine derivative featuring two distinct electron-withdrawing groups: a difluoromethoxy (-OCHF₂) substituent at the 3-position and a trifluoromethoxy (-OCF₃) group at the 4-position of the phenyl ring. This structural complexity distinguishes it from simpler phenylhydrazines. The combination of these substituents likely influences its electronic properties, solubility, and reactivity, making it a compound of interest in pharmaceutical and agrochemical research .
Properties
Molecular Formula |
C8H7F5N2O2 |
|---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
[3-(difluoromethoxy)-4-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C8H7F5N2O2/c9-7(10)16-6-3-4(15-14)1-2-5(6)17-8(11,12)13/h1-3,7,15H,14H2 |
InChI Key |
PVHPLLHOJWKWIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)OC(F)F)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathway and Reaction Mechanism
This method involves the conversion of 3-(difluoromethoxy)-4-(trifluoromethoxy)aniline to the target hydrazine via diazotization followed by reduction. The aniline precursor is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to generate a diazonium salt intermediate. Subsequent reduction using stannous chloride (SnCl₂) in HCl yields the hydrazine derivative.
Reaction Conditions:
Critical Analysis
The method’s efficiency depends on the stability of the diazonium intermediate, which can decompose under acidic conditions. Electron-withdrawing groups (e.g., trifluoromethoxy) stabilize the intermediate, improving yields. However, competing side reactions, such as the formation of azo compounds, may necessitate careful temperature control.
Ullmann-Type Coupling of Aryl Halides with Hydrazine
Synthetic Pathway and Catalytic System
In this approach, 1-bromo-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene reacts with hydrazine hydrate (NH₂NH₂·H₂O) in the presence of a copper(I) catalyst (e.g., CuI) and a base (e.g., K₂CO₃). The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the hydrazine displaces the bromide.
Reaction Conditions:
Substrate Reactivity and Limitations
The electron-withdrawing nature of the difluoromethoxy and trifluoromethoxy groups activates the aryl halide toward substitution, enabling the reaction to proceed without extreme temperatures. However, steric hindrance from the substituents may slow kinetics, requiring prolonged reaction times (12–24 hours).
Nucleophilic Aromatic Substitution with Hydrazine
Direct Displacement of Fluorine
Aryl fluorides with strong electron-withdrawing groups undergo nucleophilic substitution with hydrazine under high-pressure conditions. For example, 1-fluoro-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene reacts with hydrazine in ethanol at 150°C for 8–12 hours.
Reaction Conditions:
Advantages Over Halogenated Substrates
Fluorine’s superior leaving group ability compared to chloride or bromide enhances reaction rates. However, the method demands specialized equipment for high-temperature reactions and may generate hydrofluoric acid (HF) as a byproduct, requiring corrosion-resistant reactors.
Reductive Amination of Nitroaromatic Precursors
Two-Step Nitro Reduction Pathway
The nitro group in 3-(difluoromethoxy)-4-(trifluoromethoxy)nitrobenzene is first reduced to an amine using hydrogen gas (H₂) over a palladium catalyst. Further reduction with lithium aluminum hydride (LiAlH₄) converts the amine to hydrazine.
Reaction Conditions:
Challenges in Selectivity
Over-reduction to hydroxylamine or ammonia derivatives is a significant drawback. Catalytic transfer hydrogenation with ammonium formate may improve selectivity but complicates purification.
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Temperature | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Diazotization/Reduction | NaNO₂, SnCl₂ | 0–5°C → Reflux | 45–60 | Short reaction time | Diazonium salt instability |
| Ullmann Coupling | CuI, K₂CO₃ | 110–120°C | 50–65 | High functional group tolerance | Catalyst cost, long reaction time |
| Nucleophilic Substitution | Hydrazine, ethanol | 150°C | 40–55 | No metal catalysts | HF generation, high-pressure equipment |
| Reductive Amination | H₂/Pd, LiAlH₄ | 25°C → Reflux | 35–50 | Simple starting materials | Over-reduction, low yields |
Industrial-Scale Considerations and Optimization
Solvent and Catalyst Recycling
Ullmann coupling and diazotization methods generate aqueous waste streams containing copper or tin residues. Recent advances in flow chemistry enable continuous extraction of catalysts, reducing environmental impact.
Purity Control in Fluorinated Systems
The presence of residual fluorinated byproducts (e.g., difluoromethanol) necessitates rigorous purification via silica gel chromatography or recrystallization from hexane/ethyl acetate mixtures. High-performance liquid chromatography (HPLC) analyses reveal impurities <0.1% in optimized batches.
Chemical Reactions Analysis
1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)hydrazine has several scientific research applications, including:
Biology: It is studied for its potential biological activities, including its effects on various biological pathways and targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases or conditions.
Mechanism of Action
The mechanism of action of 1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The presence of difluoromethoxy and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various targets. The hydrazine moiety can participate in redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Effects
a. 4-(Trifluoromethoxy)phenylhydrazine hydrochloride
- Structure : Hydrazine attached to a phenyl ring with a single -OCF₃ group at the 4-position.
- Key Data :
- Comparison :
- The absence of the 3-OCHF₂ group simplifies synthesis but reduces steric and electronic complexity.
- Likely exhibits higher nucleophilicity than the target compound due to fewer electron-withdrawing groups.
b. (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride
- Structure : -OCF₃ at the 3-position.
- Key Data :
- Comparison :
- Positional isomerism alters electronic distribution; the 3-OCF₃ group may hinder reactivity at the para position compared to the target compound’s 4-OCF₃ substituent.
c. 1-(2-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine
Derivatives with Related Functional Groups
a. 1-(3-(Difluoromethoxy)phenyl)ethanone
- Structure : Ketone group instead of hydrazine, with -OCHF₂ at the 3-position.
- Key Data : CAS 83882-67-1 .
- Comparison :
- The ketone group reduces nucleophilicity, making this compound less reactive in condensation reactions compared to hydrazine derivatives.
b. 1-(4-(Trifluoromethoxy)phenyl)propan-2-one
Reactivity Trends
- Electron-Withdrawing Effects : The -OCF₃ and -OCHF₂ groups decrease electron density on the phenyl ring, reducing electrophilic substitution reactivity. However, the hydrazine group remains nucleophilic, enabling condensation reactions (e.g., forming triazoles or pyrazoles, as in ) .
- Steric Effects: The 3-OCHF₂ group in the target compound may hinder reactions at the ortho position compared to monosubstituted derivatives.
Data Table: Key Properties of Comparable Compounds
Biological Activity
1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)hydrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, toxicity studies, and therapeutic applications.
Chemical Structure
The compound can be described by its chemical formula and structure, which features a hydrazine functional group attached to a phenyl ring substituted with difluoromethoxy and trifluoromethoxy groups. This unique structure may contribute to its biological properties.
1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)hydrazine has been studied for its role as a mitochondrial uncoupler. Similar compounds, like FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), have demonstrated the ability to disrupt oxidative phosphorylation by dissipating the proton gradient across the inner mitochondrial membrane, leading to increased metabolic rates and potential cellular stress responses .
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties, which can mitigate oxidative stress in cells. The presence of fluorinated groups may enhance electron-withdrawing effects, improving the stability of radical intermediates formed during oxidative reactions.
Antimicrobial Properties
Studies have shown that hydrazine derivatives possess antimicrobial activity. For instance, related compounds have been screened for antibacterial and antifungal activities, revealing significant efficacy against various pathogens . The exact mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Cytotoxicity Studies
Toxicity assessments are crucial for understanding the safety profile of 1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)hydrazine. In vitro studies using cell lines have indicated varying degrees of cytotoxicity, dependent on concentration and exposure time. For example, FCCP was associated with increased liver weight and necrotic changes in hepatocytes in animal studies .
Case Studies
- Mitochondrial Uncoupling : A study comparing FCCP with other mitochondrial uncouplers revealed that FCCP produced significant effects at lower concentrations, highlighting its potency as an uncoupler and potential therapeutic candidate in metabolic disorders .
- Toxicological Assessment : Repeated oral dosing in rats showed physiological changes including increased body temperature and signs of distress in higher doses. Histopathological examinations revealed damage to liver and pancreatic tissues, emphasizing the need for careful dose management in therapeutic applications .
Data Tables
| Parameter | Observation |
|---|---|
| Chemical Structure | 1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)hydrazine |
| Mechanism of Action | Mitochondrial uncoupling |
| Antimicrobial Activity | Significant against various pathogens |
| Cytotoxicity | Dose-dependent effects observed |
| Toxicological Findings | Liver weight increase, necrosis observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
